

Comparative Docking Analysis of 7-Chloroisoquinoline Derivatives in Drug Discovery

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Compound of Interest

Compound Name: 7-Chloroisoquinoline

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of molecular docking studies involving **7-chloroisoquinoline** derivatives and related chloro-substituted quinoline and isoquinoline compounds. While direct comparative docking data for a wide range of **7-chloroisoquinoline** derivatives against multiple targets is limited in publicly available literature, this document synthesizes existing findings to offer insights into their potential as therapeutic agents. The data presented here is intended to serve as a reference for in silico evaluation and to guide further experimental research.

Data Presentation: Comparative Docking Performance

The following table summarizes the docking scores of various chloro-substituted quinoline and isoquinoline derivatives against several protein targets implicated in diseases like cancer and HIV. It is important to note that the docking scores are influenced by the specific software, scoring functions, and parameters used in each study, making direct comparison across different studies challenging. However, the data provides a valuable snapshot of the potential binding affinities of these compounds.

Compound Class	Derivative/Compound	Protein Target	PDB ID	Docking Score (kcal/mol)
7-Chloroquinoline Analog	Compound 4q	VEGFR-2	-	-
Quinoline Derivative	Compound 4	HIV Reverse Transcriptase	4I2P	-10.675
Chalcone incorporating Thiadiazolyl Isoquinoline	Not Specified	Cyclin-Dependent Kinase 2 (CDK2)	-	Strong Affinity
Chalcone incorporating Thiadiazolyl Isoquinoline	Not Specified	Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR TK)	-	Strong Affinity
Chalcone incorporating Thiadiazolyl Isoquinoline	Not Specified	Tubulin-Colchicine-Ustiloxin Domain	-	Moderate Affinity
Chalcone incorporating Thiadiazolyl Isoquinoline	Not Specified	Vascular Endothelial Growth Factor Receptor Tyrosine Kinase (VEGFR TK)	-	Moderate Affinity
7-Chloro-4-(piperazin-1-yl)quinoline Analog	Potent Analog	VEGFR-2	-	-
Standard Inhibitor	Sorafenib	VEGFR-2	-	-

Standard Inhibitor	Lenvatinib	VEGFR-2	-	-
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Note: A more negative docking score generally indicates a stronger predicted binding affinity.^[1] "Strong" and "Moderate" affinities are qualitative descriptions from the source material.

Experimental Protocols: A Generalized Molecular Docking Workflow

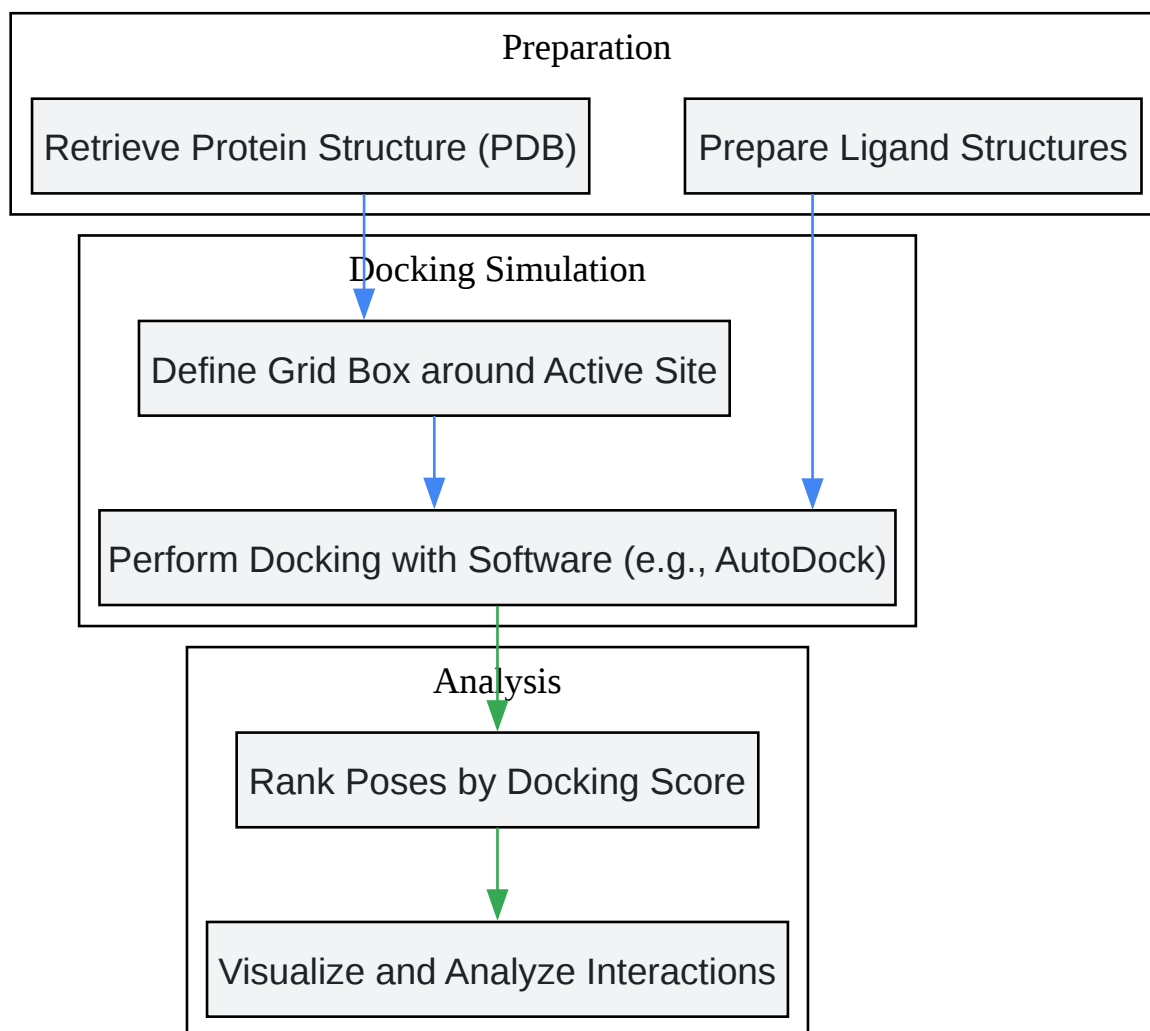
The methodologies employed in the cited studies are crucial for the reproducibility and validation of the results. The following protocol outlines a standard workflow for molecular docking studies based on common practices reported for isoquinoline and quinoline derivatives.^[1]

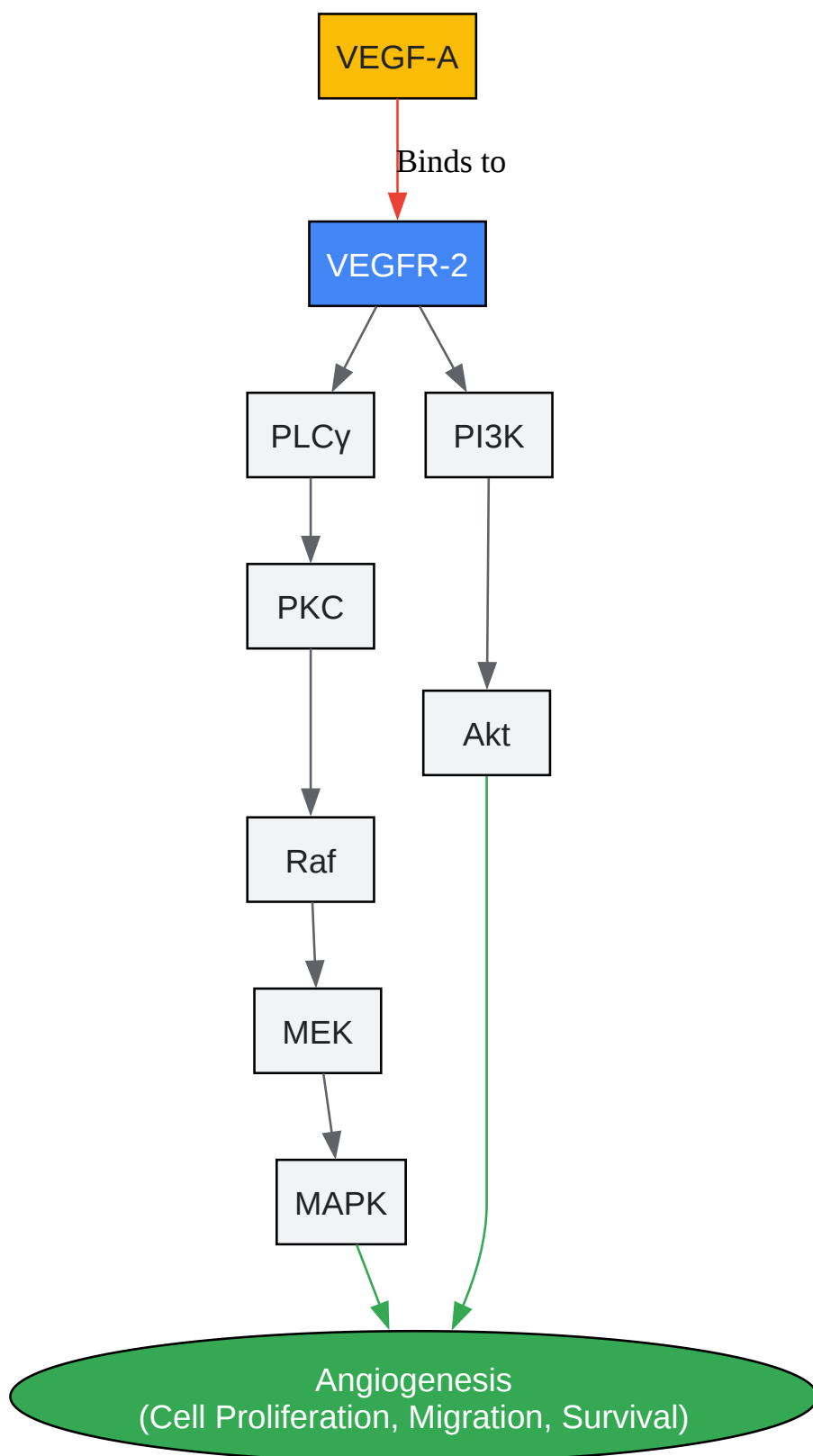
- Protein Preparation:
 - The three-dimensional crystal structure of the target protein is retrieved from a repository like the Protein Data Bank (PDB).
 - Water molecules and any co-crystallized ligands are typically removed from the protein structure.
 - Polar hydrogen atoms are added to the protein.
 - Partial atomic charges (e.g., Kollman charges) are assigned.
 - The protein structure undergoes energy minimization to relieve any steric clashes.^[1]
- Ligand Preparation:
 - The 2D structures of the **7-chloroisoquinoline** derivatives are drawn using chemical drawing software.
 - These 2D structures are then converted into 3D structures.
 - The energy of the ligand structures is minimized using a suitable force field.

- Molecular Docking Simulation:
 - A docking program such as AutoDock Vina, GOLD, or Maestro is used.[1]
 - A grid box is defined around the active site of the protein to specify the search space for the ligand.
 - The docking algorithm explores various conformations and orientations (poses) of the ligand within the grid box.
 - A scoring function is used to estimate the binding affinity (docking score) for each pose.[1]
- Analysis of Docking Results:
 - The docking scores are used to rank the ligands based on their predicted binding affinity.
 - The best-docked poses are visualized and analyzed to understand the non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the amino acid residues in the protein's active site.

Mandatory Visualization

To further elucidate the processes involved in computational drug design, the following diagrams illustrate a typical molecular docking workflow and a key signaling pathway often targeted by quinoline and isoquinoline derivatives.





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References

- 1. benchchem.com [benchchem.com]
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